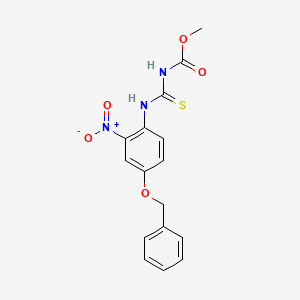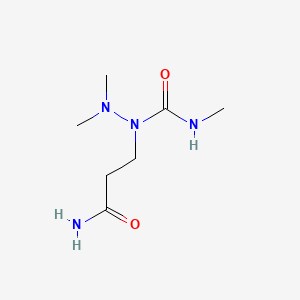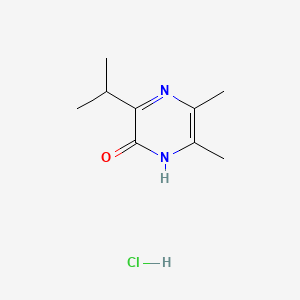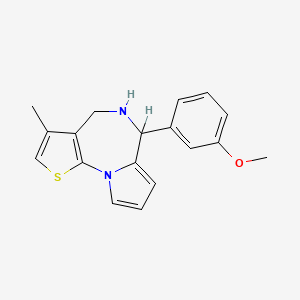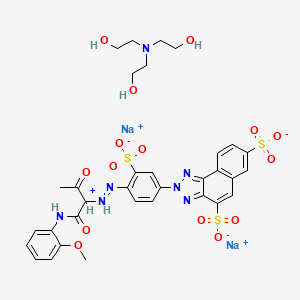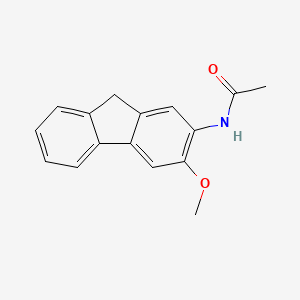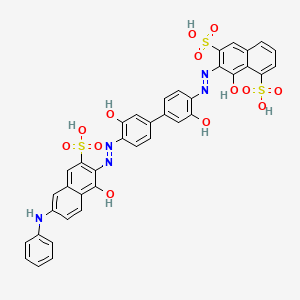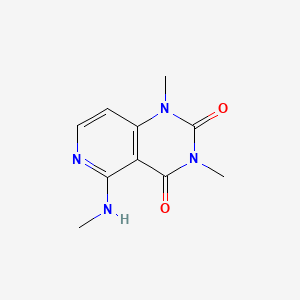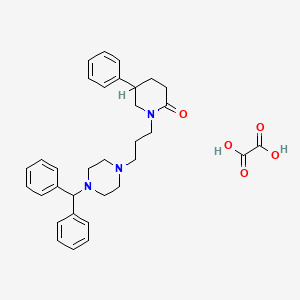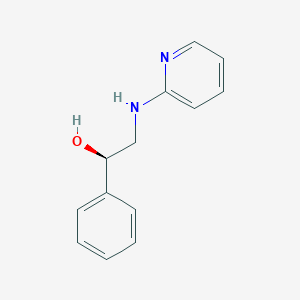
(-)-Bornyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Bornyl chloride: is an organic compound that belongs to the class of terpenes. It is a colorless liquid with a characteristic camphor-like odor. This compound is derived from borneol, a naturally occurring terpene found in various essential oils. This compound is used in organic synthesis and has applications in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Borneol: (-)-Bornyl chloride can be synthesized by reacting borneol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
From Camphene: Another method involves the chlorination of camphene using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: Industrial production of this compound often involves the large-scale chlorination of camphene due to its availability and cost-effectiveness. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (-)-Bornyl chloride undergoes nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂) to form corresponding derivatives.
Elimination Reactions: It can also undergo elimination reactions to form camphene or other alkenes under the influence of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Major Products Formed:
Substitution: Products include borneol, bornyl cyanide, and bornyl amine.
Elimination: Major products include camphene and other related alkenes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (-)-Bornyl chloride is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of terpenes and their derivatives in biological systems.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (-)-Bornyl chloride involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of certain enzymes involved in metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its specific reactivity patterns and its ability to serve as a versatile intermediate in organic synthesis. Its distinct camphor-like odor also sets it apart from other related compounds .
Properties
CAS No. |
33602-15-2 |
|---|---|
Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
(1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
InChI Key |
XXZAOMJCZBZKPV-QXFUBDJGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2Cl |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

